3-[(E)-{2-[(6-methylpyridin-3-yl)carbonyl]hydrazinylidene}methyl]phenyl 2-chlorobenzoate
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Overview
Description
3-[(E)-{[(6-METHYLPYRIDIN-3-YL)FORMAMIDO]IMINO}METHYL]PHENYL 2-CHLOROBENZOATE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a 6-methylpyridin-3-yl group, a formamido group, and a 2-chlorobenzoate moiety, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-{[(6-METHYLPYRIDIN-3-YL)FORMAMIDO]IMINO}METHYL]PHENYL 2-CHLOROBENZOATE typically involves multiple steps, starting with the preparation of the individual components. The 6-methylpyridin-3-yl group can be synthesized through various methods, including the reaction of 6-methylpyridine with appropriate reagents. The formamido group is introduced via formylation reactions, and the 2-chlorobenzoate moiety is typically obtained from 2-chlorobenzoic acid.
The final step involves the coupling of these components under specific reaction conditions, often utilizing catalysts and solvents to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of 3-[(E)-{[(6-METHYLPYRIDIN-3-YL)FORMAMIDO]IMINO}METHYL]PHENYL 2-CHLOROBENZOATE may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions and can handle large volumes of reactants, making the process more efficient and cost-effective. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
3-[(E)-{[(6-METHYLPYRIDIN-3-YL)FORMAMIDO]IMINO}METHYL]PHENYL 2-CHLOROBENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.
Substitution: Halogens, acids, bases, and other nucleophiles or electrophiles under appropriate reaction conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce reduced forms with fewer oxygen atoms. Substitution reactions result in compounds with different functional groups replacing the original ones.
Scientific Research Applications
3-[(E)-{[(6-METHYLPYRIDIN-3-YL)FORMAMIDO]IMINO}METHYL]PHENYL 2-CHLOROBENZOATE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: It serves as a probe or ligand in biochemical studies, helping to elucidate the mechanisms of biological processes.
Medicine: The compound is investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets in the body.
Industry: It is utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-[(E)-{[(6-METHYLPYRIDIN-3-YL)FORMAMIDO]IMINO}METHYL]PHENYL 2-CHLOROBENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 6-Methylpyridine-3-boronic acid
- 2-Amino-3-methylpyridine
- 3-Pyridinylboronic acid
Uniqueness
Compared to similar compounds, 3-[(E)-{[(6-METHYLPYRIDIN-3-YL)FORMAMIDO]IMINO}METHYL]PHENYL 2-CHLOROBENZOATE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications, as it can interact with molecular targets in ways that other compounds cannot.
Properties
Molecular Formula |
C21H16ClN3O3 |
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Molecular Weight |
393.8 g/mol |
IUPAC Name |
[3-[(E)-[(6-methylpyridine-3-carbonyl)hydrazinylidene]methyl]phenyl] 2-chlorobenzoate |
InChI |
InChI=1S/C21H16ClN3O3/c1-14-9-10-16(13-23-14)20(26)25-24-12-15-5-4-6-17(11-15)28-21(27)18-7-2-3-8-19(18)22/h2-13H,1H3,(H,25,26)/b24-12+ |
InChI Key |
YEIVWNFIJUBYMM-WYMPLXKRSA-N |
Isomeric SMILES |
CC1=NC=C(C=C1)C(=O)N/N=C/C2=CC(=CC=C2)OC(=O)C3=CC=CC=C3Cl |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)NN=CC2=CC(=CC=C2)OC(=O)C3=CC=CC=C3Cl |
Origin of Product |
United States |
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